molecular formula C7H4F3NO3 B1412903 2-Difluoromethoxy-3-fluoroisonicotinic acid CAS No. 1806315-88-7

2-Difluoromethoxy-3-fluoroisonicotinic acid

Cat. No.: B1412903
CAS No.: 1806315-88-7
M. Wt: 207.11 g/mol
InChI Key: BRNDMRCEXAZOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Difluoromethoxy-3-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a white crystalline solid with a molecular formula of C7H4F3NO3 and a molecular weight of 215.11 g/mol.

Preparation Methods

The synthesis of 2-Difluoromethoxy-3-fluoroisonicotinic acid involves several steps. One common method includes the reaction of difluoromethoxylated ketones with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes .

Chemical Reactions Analysis

2-Difluoromethoxy-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

Biological Activities

Research has shown that compounds containing fluorine can exhibit significant biological activities. For instance:

  • Antitumor Activity : Similar to other fluorinated compounds, 2-difluoromethoxy-3-fluoroisonicotinic acid may possess antitumor properties. Fluorinated isonicotinic acids have been explored as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .
  • Antimicrobial Properties : The structural similarity to known antibiotics suggests that this compound could also exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatments .

Histone Deacetylase Inhibitors

The compound has potential applications as an HDAC inhibitor. HDAC inhibitors are being researched for their role in cancer therapy due to their ability to induce cell cycle arrest and promote apoptosis in cancer cells. Studies indicate that derivatives of isonicotinic acid can effectively inhibit HDAC activity, offering a pathway for the development of novel anticancer agents .

Neuroprotective Agents

Recent findings suggest that similar compounds could be beneficial in neurodegenerative diseases by modulating epigenetic factors. The inhibition of HDACs may provide neuroprotection against disorders such as Huntington's disease, indicating a promising avenue for research .

Agrochemical Applications

Fluorinated compounds are increasingly important in agrochemicals due to their enhanced stability and efficacy. The introduction of fluorine can improve the performance of pesticides and herbicides by increasing their bioactivity and reducing degradation rates in the environment. This makes this compound a potential candidate for developing new agrochemical agents .

Case Studies and Research Findings

StudyFocusFindings
Steffan et al. (2001)HDAC InhibitionDemonstrated the role of HDAC inhibitors in neuroprotection against polyglutamine diseases .
Gardian et al. (2005)NeuroprotectionFound that certain HDAC inhibitors improved survival in Huntington's models .
Kozikowski et al. (2010)Synthesis of Fluorinated CompoundsDeveloped methods for synthesizing fluorinated isonicotinic acids with potential therapeutic applications .

Mechanism of Action

The mechanism by which 2-Difluoromethoxy-3-fluoroisonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

2-Difluoromethoxy-3-fluoroisonicotinic acid can be compared with other fluorinated derivatives of isonicotinic acid, such as:

    2-Fluoroisonicotinic acid: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    3-Fluoroisonicotinic acid: Similar structure but without the difluoromethoxy group, leading to variations in reactivity and applications.

    2,3-Difluoroisonicotinic acid: Contains two fluorine atoms but lacks the methoxy group, affecting its overall properties and uses.

The uniqueness of this compound lies in its combination of fluorine and methoxy groups, which confer distinct chemical and biological characteristics, making it valuable for various applications.

Biological Activity

2-Difluoromethoxy-3-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique chemical properties and biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Difluoromethoxy group : Enhances lipophilicity and metabolic stability.
  • Fluoro group : Influences reactivity and binding affinity to biological targets.

This unique arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The incorporation of fluorine atoms often enhances the compound's binding affinity to proteins or enzymes, which can lead to modulation of their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate gene expression.
  • Metabolic Stability : The presence of fluorine enhances the compound's resistance to metabolic degradation, prolonging its action in biological systems.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that fluorinated isonicotinic acids can possess significant antimicrobial properties, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various fluorinated isonicotinic acids against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated higher inhibition zones compared to non-fluorinated analogs, suggesting enhanced bioactivity due to fluorination .
  • Anti-inflammatory Mechanism :
    • Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. It was found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, highlighting its potential for therapeutic use in inflammatory conditions .
  • Cytotoxicity Assessment :
    • In a study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating significant anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundKey FeaturesBiological Activity
2-Fluoroisonicotinic Acid Lacks difluoromethoxy groupModerate antimicrobial activity
3-Fluoroisonicotinic Acid Similar structure without difluoromethoxyLimited therapeutic applications
2,3-Difluoroisonicotinic Acid Contains two fluorine atomsEnhanced cytotoxicity but less stable

This comparison illustrates that the combination of difluoromethoxy and fluoro groups in this compound results in distinct biological properties not observed in its analogs.

Properties

IUPAC Name

2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNDMRCEXAZOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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